molecular formula C17H29NO B4042193 N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine

Cat. No.: B4042193
M. Wt: 263.4 g/mol
InChI Key: HFFXQGMMPKMNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine is an organic compound that belongs to the class of amines. This compound features a phenoxy group attached to a propyl chain, which is further connected to a butan-2-amine moiety. The presence of the phenoxy group and the amine functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with butan-2-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but features a trifluoromethyl group instead of a propan-2-yl group.

    N-ethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Similar to the above compound but with an ethyl group.

Uniqueness

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine is unique due to the presence of the propan-2-yl group, which can influence its hydrophobic interactions and overall chemical reactivity. This uniqueness can lead to different biological activities and applications compared to its similar compounds.

Properties

IUPAC Name

N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-6-15(5)18-10-7-11-19-16-8-9-17(13(2)3)14(4)12-16/h8-9,12-13,15,18H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFXQGMMPKMNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=CC(=C(C=C1)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Reactant of Route 3
Reactant of Route 3
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
Reactant of Route 6
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.